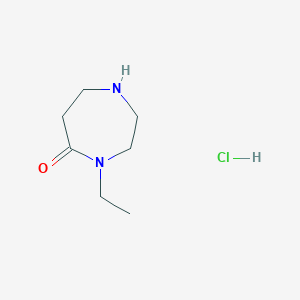![molecular formula C13H10ClNO B1399878 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde CAS No. 1373348-95-8](/img/structure/B1399878.png)
4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde” is represented by the linear formula C13H10ClNO . The InChI code for the compound is 1S/C13H10ClNO/c14-13-6-5-12 (8-15-13)7-10-1-3-11 (9-16)4-2-10/h1-6,8-9H,7H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.68 . It is a solid in physical form . The melting point of the compound is between 90 - 92 degrees Celsius .Scientific Research Applications
1. Application in Asymmetric Catalysis
4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde derivatives have been explored for their potential in asymmetric catalysis. Modifications of related atropisomeric compounds, such as 2,2'-di(pyridin-2-yl)-1,1'-binaphthalene, have shown their applications in the asymmetric allylation of benzaldehyde, although the modified compounds sometimes performed poorer than the parent compound (Charmant et al., 2003).
2. Role in Chemical Synthesis
This compound has been used in the chemical synthesis of various compounds. For instance, a related derivative, 4-{2-[N-methyl-N-(2-pyridyl)]aminoethoxy} benzaldehyde, was synthesized through a process involving 2-chloropyridine, indicating the utility of these compounds in multi-step chemical synthesis (Qin Bin-chang, 2012).
3. Intermediate in Anticancer Drug Synthesis
Derivatives of 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, have been identified as important intermediates in the synthesis of small molecule anticancer drugs. These derivatives play a significant role in the development of new antitumor drugs, improving selectivity, efficiency, and safety (Binliang Zhang et al., 2018).
4. Development of Biocompatible Chemosensors
The related compounds 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde and 2-hydroxy-5-methyl-3-((pyridin-3-ylimino)methyl)benzaldehyde have been used as fluorescent chemosensors for pH. These compounds can effectively discriminate between normal cells and cancer cells based on pH differences, showcasing their potential in biomedical applications (Dhawa et al., 2020).
Safety and Hazards
The compound is classified under the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
4-[(6-chloropyridin-3-yl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-13-6-5-12(8-15-13)7-10-1-3-11(9-16)4-2-10/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNANGQYLMXGBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride](/img/structure/B1399814.png)
